molecular formula C10H13ClN2O B1474497 1-(2-Chloropyridin-4-yl)piperidin-4-ol CAS No. 1594764-75-6

1-(2-Chloropyridin-4-yl)piperidin-4-ol

Cat. No.: B1474497
CAS No.: 1594764-75-6
M. Wt: 212.67 g/mol
InChI Key: LXVYFXREIJCSRZ-UHFFFAOYSA-N
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Description

“1-(2-Chloropyridin-4-yl)piperidin-4-ol” is a chemical compound that has a complex molecular structure . It is part of the piperidine derivatives, which are known for their wide variety of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it belongs to the class of organic compounds known as phenylpiperidines . These compounds contain a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthetic Approaches : Novel compounds, including derivatives of piperidin-4-yl with chloropyridinyl substituents, have been synthesized and characterized, showing the versatility of such structures in chemical synthesis. For example, the synthesis of complex compounds involving piperidin-4-yl and chloropyridinyl groups has been detailed, demonstrating the potential for creating diverse chemical entities with specific biological activities (Li et al., 2015).

Biological Activity

  • Antibacterial and Antifungal Properties : Research on piperidine derivatives has shown that these compounds can have significant bioactivities, including fungicidal and antiviral properties against pathogens like tobacco mosaic virus. This suggests potential applications in developing new antiviral or antifungal agents (Li et al., 2015).

  • Cancer Research : Certain piperidin-4-yl compounds have been evaluated for their potential as cancer therapy agents, illustrating the role these structures may play in the development of novel anticancer drugs. The research highlights the synthesis and bioevaluation of novel compounds as apoptosis inducers and potential anticancer agents, indicating the significance of piperidine derivatives in medicinal chemistry (Zhang et al., 2005).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Piperidine derivatives have been studied for their corrosion inhibition properties on metals, suggesting applications in protecting materials from corrosion. The study on the inhibition efficiencies of piperidine derivatives for iron corrosion provides insights into the potential industrial applications of these compounds (Kaya et al., 2016).

Future Directions

Piperidine derivatives, including “1-(2-Chloropyridin-4-yl)piperidin-4-ol”, have a wide range of applications in the field of drug discovery due to their diverse biological activities . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic applications.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVYFXREIJCSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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